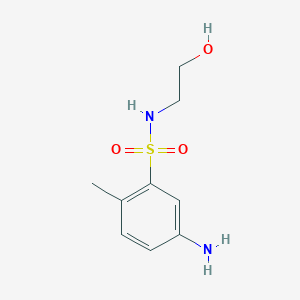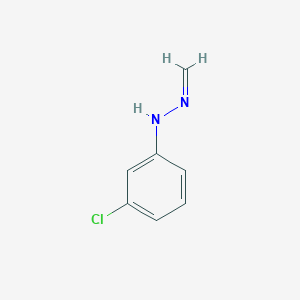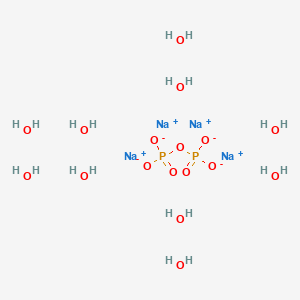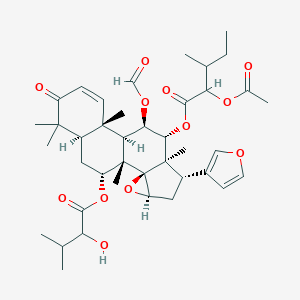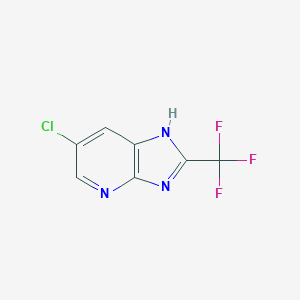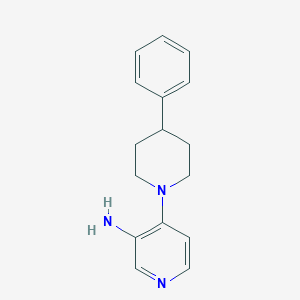
Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it suitable for use in medicinal chemistry, material science, and other areas of research. In
Aplicaciones Científicas De Investigación
Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has also been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy. In material science, Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- has been studied for its potential use in the development of organic semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- is not fully understood. However, studies have shown that this compound interacts with various receptors in the brain, including the dopamine and serotonin receptors. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Efectos Bioquímicos Y Fisiológicos
Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- has been shown to have analgesic properties and has been studied for its potential use in pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- in lab experiments is its unique structure, which makes it suitable for use in various fields of research. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl-. One area of research is the development of new synthetic methods for producing this compound. Another area of research is the study of its potential use in the treatment of neurological disorders and cancer. Additionally, research on the mechanism of action of this compound could lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- is a chemical compound that has shown potential applications in various fields of scientific research. Its unique structure, ease of synthesis, and potential therapeutic properties make it an attractive compound for further study. However, more research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- is a complex process that requires expertise in organic chemistry. One of the commonly used methods for synthesizing this compound is the Hantzsch pyridine synthesis. This method involves the condensation of aldehydes, ammonia, and β-ketoesters to produce the desired compound. Other methods include the use of palladium-catalyzed reactions, which have been shown to be effective in producing high yields of Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl-.
Propiedades
Número CAS |
14549-57-6 |
|---|---|
Nombre del producto |
Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- |
Fórmula molecular |
C16H19N3 |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
4-(4-phenylpiperidin-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C16H19N3/c17-15-12-18-9-6-16(15)19-10-7-14(8-11-19)13-4-2-1-3-5-13/h1-6,9,12,14H,7-8,10-11,17H2 |
Clave InChI |
LZFOYCALPNQKJD-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=C(C=NC=C3)N |
SMILES canónico |
C1CN(CCC1C2=CC=CC=C2)C3=C(C=NC=C3)N |
Otros números CAS |
14549-57-6 |
Sinónimos |
4-(4-Phenyl-1-piperidinyl)-3-pyridinamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




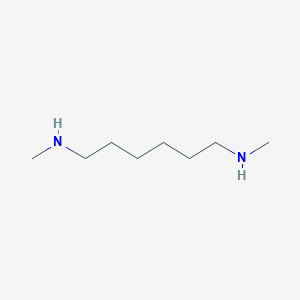
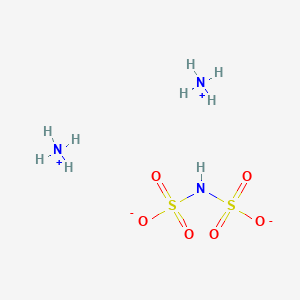
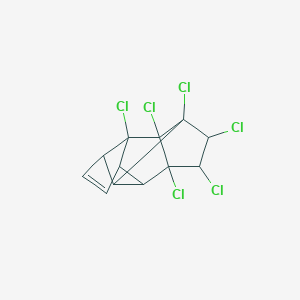
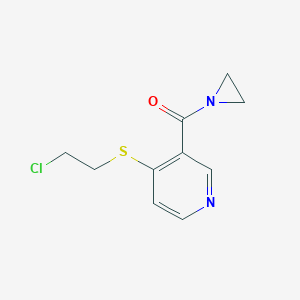
![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)

